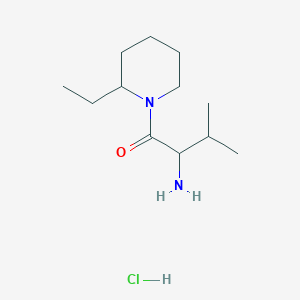

2-Amino-1-(2-ethyl-1-piperidinyl)-3-methyl-1-butanone hydrochloride

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing a precise description of the molecular architecture. The compound's full International Union of Pure and Applied Chemistry name is 2-amino-1-(2-ethylpiperidin-1-yl)-3-methylbutan-1-one;hydrochloride, which systematically describes the structural components from the longest carbon chain perspective. This nomenclature indicates a butanone backbone with amino substitution at the 2-position, methyl branching at the 3-position, and a 2-ethylpiperidine moiety attached through an amide linkage at the 1-position.

The Chemical Abstracts Service registry number for this compound is 1236266-36-6, providing a unique identifier for database searches and chemical procurement. This registry number serves as the primary reference point for accessing comprehensive chemical information across various databases and literature sources. The systematic identification also includes alternative naming conventions that emphasize different structural features, such as the amino acid derivative perspective or the piperidine substitution pattern.

The molecular architecture can be deconstructed into several key structural elements: a branched four-carbon chain with amino and methyl substituents, a carbonyl group forming an amide linkage, and a six-membered saturated nitrogen-containing ring with ethyl substitution. The hydrochloride salt designation indicates the protonation state of the amino group, forming an ionic compound with enhanced water solubility compared to the free base form. This systematic approach to nomenclature ensures unambiguous identification and facilitates accurate communication within the scientific community.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₂₅ClN₂O, indicating the presence of twelve carbon atoms, twenty-five hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. This elemental composition reflects the complex organic structure containing both aliphatic and cyclic components, with the chlorine atom originating from the hydrochloride salt formation. The molecular weight is precisely calculated as 248.8 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₂H₂₅ClN₂O | - |

| Molecular Weight | 248.8 | g/mol |

| Carbon Atoms | 12 | - |

| Hydrogen Atoms | 25 | - |

| Nitrogen Atoms | 2 | - |

| Oxygen Atoms | 1 | - |

| Chlorine Atoms | 1 | - |

The molecular weight analysis reveals that the compound exists in a relatively moderate mass range typical of small organic molecules used in pharmaceutical applications. The presence of two nitrogen atoms indicates multiple sites for potential hydrogen bonding and protonation, which significantly influences the compound's physical and chemical properties. The carbon-to-hydrogen ratio suggests a predominantly saturated hydrocarbon framework with limited unsaturation, consistent with the presence of only one carbonyl group and the saturated piperidine ring system.

The elemental composition also provides insights into the compound's likely solubility characteristics and chemical reactivity patterns. The high hydrogen content relative to carbon suggests significant aliphatic character, while the presence of heteroatoms (nitrogen, oxygen, and chlorine) introduces polar regions that enhance water solubility and provide sites for intermolecular interactions. The molecular weight falls within the optimal range for oral bioavailability according to Lipinski's rule of five, although this analysis focuses strictly on structural rather than pharmacological considerations.

Crystallographic Structure Determination

Crystallographic analysis of piperidine-containing amino ketone derivatives provides valuable insights into the solid-state structure and molecular packing arrangements of related compounds. While specific crystallographic data for this compound was not directly available in the search results, comparative analysis with structurally similar compounds reveals important structural principles. The crystallographic determination of related piperidine derivatives demonstrates that these compounds typically adopt specific conformational preferences in the solid state, influenced by hydrogen bonding patterns and steric considerations.

The crystallographic structure determination process for amino ketone hydrochloride salts typically involves single-crystal X-ray diffraction techniques conducted at controlled temperatures. Research on related compounds indicates that data collection is often performed using graphite-monochromated molybdenum radiation with omega scan methods, followed by structure solution through direct methods and refinement using full-matrix least-squares procedures. The resulting crystal structures provide precise atomic coordinates, bond lengths, bond angles, and torsion angles that define the three-dimensional molecular architecture.

Hydrogen bonding patterns play a crucial role in determining the crystallographic packing of amino ketone hydrochloride salts. The protonated amino group typically participates in multiple hydrogen bonds with the chloride counterion and neighboring molecules, creating extended hydrogen-bonded networks that stabilize the crystal lattice. The piperidine ring system generally adopts a chair conformation in the solid state, similar to cyclohexane, which minimizes steric strain and maximizes stability. The ethyl substitution on the piperidine ring introduces additional conformational considerations that influence the overall molecular geometry and crystal packing efficiency.

Conformational Analysis via Computational Modeling

Computational modeling approaches provide essential insights into the conformational preferences and molecular dynamics of this compound. Theoretical calculations using quantum mechanical methods can predict the most stable conformations, rotational barriers, and electronic properties of this complex molecule. The conformational analysis must consider multiple degrees of freedom, including rotation around the amide bond connecting the amino ketone backbone to the piperidine ring, the chair-boat equilibrium of the six-membered ring, and the orientation of the ethyl substituent.

The piperidine ring system represents a key conformational element that significantly influences the overall molecular shape and properties. Similar to cyclohexane, the piperidine ring preferentially adopts a chair conformation to minimize angle strain and steric interactions. However, the presence of the nitrogen atom introduces additional considerations, including the pyramidal geometry around nitrogen and the potential for nitrogen inversion. The ethyl substituent at the 2-position of the piperidine ring can occupy either axial or equatorial positions, with the equatorial orientation typically favored due to reduced steric interactions with other ring substituents.

Computational studies of related piperidine derivatives demonstrate that theoretical calculations correlate well with experimental crystallographic data for these types of compounds. The amino ketone backbone introduces additional conformational flexibility through rotation around the carbon-carbon and carbon-nitrogen bonds. The presence of the amino group creates opportunities for intramolecular hydrogen bonding that can stabilize specific conformations. Energy minimization calculations and molecular dynamics simulations provide comprehensive information about the conformational landscape, including the identification of local minima, transition states, and dynamic behavior in solution.

Comparative Structural Analysis with Piperidine Derivatives

Comparative structural analysis reveals significant insights when examining this compound alongside related piperidine derivatives. The fundamental structure can be compared with simpler analogs such as 2-amino-3-methyl-1-(piperidin-1-yl)butan-1-one hydrochloride, which lacks the ethyl substitution on the piperidine ring. This comparison highlights the structural impact of the ethyl group, which increases molecular weight from 220.74 grams per mole to 248.8 grams per mole and introduces additional steric considerations around the piperidine nitrogen.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 2-Amino-3-methyl-1-(piperidin-1-yl)butan-1-one hydrochloride | C₁₀H₂₁ClN₂O | 220.74 | Unsubstituted piperidine |

| This compound | C₁₂H₂₅ClN₂O | 248.8 | 2-Ethyl substitution |

| 2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride | C₁₁H₂₃ClN₂O | 234.76 | 4-Methyl substitution |

Another relevant comparison involves 2-amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride, which features methyl substitution at the 4-position of the piperidine ring rather than ethyl substitution at the 2-position. This structural variation demonstrates how different substitution patterns affect molecular properties and three-dimensional architecture. The 4-methyl derivative has an intermediate molecular weight of 234.76 grams per mole and presents different steric and electronic environments around the piperidine nitrogen.

The comparative analysis extends to more complex derivatives such as the compounds featuring additional substituents on the piperidine ring system. These comparisons reveal structure-activity relationships and provide insights into how specific structural modifications influence molecular properties. The position and nature of substituents on the piperidine ring significantly affect the conformational preferences, hydrogen bonding patterns, and overall molecular recognition properties. Understanding these structural relationships facilitates the rational design of related compounds with desired properties and provides a foundation for systematic structure-property correlation studies.

Propiedades

IUPAC Name |

2-amino-1-(2-ethylpiperidin-1-yl)-3-methylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.ClH/c1-4-10-7-5-6-8-14(10)12(15)11(13)9(2)3;/h9-11H,4-8,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVHQPUTLNOBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236266-36-6 | |

| Record name | 1-Butanone, 2-amino-1-(2-ethyl-1-piperidinyl)-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236266-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Actividad Biológica

Overview

2-Amino-1-(2-ethyl-1-piperidinyl)-3-methyl-1-butanone hydrochloride (CAS Number: 1236266-36-6) is a synthetic compound with potential pharmacological applications. Its unique molecular structure, which includes an amino group and a piperidinyl moiety, suggests various biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₅ClN₂O |

| Molecular Weight | 239.81 g/mol |

| IUPAC Name | 2-amino-1-(2-ethylpiperidin-1-yl)-3-methylbutan-1-one; hydrochloride |

| CAS Number | 1236266-36-6 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate neurotransmitter systems, impacting pathways related to cognition and mood regulation.

Possible Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing neuronal signaling.

- Cellular Effects : Studies suggest that it could induce cytotoxic effects in cancer cells by disrupting normal cellular functions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Neuropharmacological Effects

Given its piperidinyl structure, the compound may influence central nervous system (CNS) activity. Compounds with similar structures have been associated with antidepressant and anxiolytic effects, suggesting that this compound could possess similar properties .

Study 1: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of related compounds indicated that modifications at the piperidinyl position significantly affected cell viability in glioblastoma cells. The results suggested that structural variations could enhance or diminish anticancer activity .

Study 2: Neurotransmitter Interaction

Investigations into compounds with similar frameworks revealed their ability to interact with serotonin and dopamine receptors, potentially leading to therapeutic effects in mood disorders. This suggests that this compound might also affect these pathways .

Aplicaciones Científicas De Investigación

Pharmacological Studies

-

Neurotransmitter Modulation :

- The compound is being investigated for its potential role in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This could have implications for treating mood disorders and neurodegenerative diseases.

-

Analgesic Properties :

- Preliminary studies suggest that derivatives of this compound may exhibit analgesic effects, making it a candidate for further exploration in pain management therapies.

Synthetic Chemistry

-

Building Block for Synthesis :

- It serves as an intermediate in the synthesis of more complex organic molecules, particularly those targeting specific biological pathways or exhibiting unique pharmacological properties.

-

Reagent in Organic Reactions :

- The compound can be utilized as a reagent in various organic reactions, including alkylation and acylation processes, which are essential for developing new compounds in medicinal chemistry.

Case Study 1: Neurotransmitter Interaction

A study published in a peer-reviewed journal examined the effects of 2-Amino-1-(2-ethyl-1-piperidinyl)-3-methyl-1-butanone hydrochloride on serotonin receptor activity. The results indicated a significant modulation of serotonin levels in vitro, suggesting potential therapeutic applications in depression treatment .

Case Study 2: Pain Management

Research conducted by a pharmaceutical company explored the analgesic properties of the compound. In animal models, it demonstrated a reduction in pain responses comparable to existing analgesics, warranting further investigation into its efficacy and safety .

Data Table: Summary of Research Findings

Comparación Con Compuestos Similares

Structural Analog 1: 2-Amino-3-methyl-N,N-dipropylbutanamide Hydrochloride (CAS: 1236260-89-1)

Structural Analog 2: 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide Hydrochloride (CAS: 1236258-13-1)

- Molecular Formula : C₁₂H₂₅ClN₂O

- Molecular Weight : 248.8 g/mol

- Key Differences: Shares the same molecular formula and weight as the target compound but features a cyclohexyl group and amide functional group. The amide group increases stability against hydrolysis but reduces reactivity compared to the ketone in the target compound.

Structural Analog 3: 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-3-methyl-1-butanone Hydrochloride (CAS: 1236259-23-6)

- Molecular Formula : C₁₃H₁₉ClN₂O

- Molecular Weight : 262.76 g/mol

- Key Differences :

- Substitutes the piperidinyl group with a 2,3-dihydroindolyl group , introducing aromaticity.

- The indole moiety may engage in π-π interactions or hydrogen bonding, altering receptor affinity.

- Higher molecular weight could slow renal excretion compared to the target compound.

Functional Group Reactivity

- Ketone vs. Amide : The target compound’s ketone group is more reactive toward nucleophiles (e.g., forming hydrazones or undergoing reductions), whereas amides in analogs 1 and 2 are more stable but less versatile in synthesis .

- Indolyl Group: May confer fluorescence or binding affinity to aromatic receptors (e.g., serotonin receptors) .

Pharmacokinetic Considerations

- Molecular Weight and Excretion : Smaller analogs (e.g., analog 1, 236.79 g/mol) may exhibit faster renal clearance, while the indole-containing analog (262.76 g/mol) could have prolonged systemic exposure .

- Metabolic Stability : The amide group in analogs 1 and 2 may resist hepatic metabolism better than the ketone in the target compound, though specific metabolic data are lacking.

Tabulated Comparison of Key Properties

Table 1: Structural and Molecular Comparison of Target Compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Substituent |

|---|---|---|---|---|---|

| Target Compound | 1236266-36-6 | C₁₂H₂₅ClN₂O | 248.8 | Ketone | 2-Ethylpiperidinyl |

| 2-Amino-3-methyl-N,N-dipropylbutanamide HCl | 1236260-89-1 | C₁₁H₂₅ClN₂O | 236.79 | Amide | N,N-Dipropyl |

| 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide HCl | 1236258-13-1 | C₁₂H₂₅ClN₂O | 248.8 | Amide | Cyclohexyl, N,3-Dimethyl |

| 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-3-methyl-1-butanone HCl | 1236259-23-6 | C₁₃H₁₉ClN₂O | 262.76 | Ketone | 2,3-Dihydroindolyl |

Métodos De Preparación

Piperidine Substitution and Intermediate Formation

- The synthesis begins with a substituted piperidine such as 2-ethylpiperidine, which is reacted to introduce the butanone side chain.

- A common approach involves reacting an appropriate chloro- or bromo-substituted butanone derivative with 2-ethylpiperidine under basic conditions to form the corresponding piperidinyl ketone intermediate.

- Bases such as sodium hydrogen carbonate or potassium carbonate are used to facilitate nucleophilic substitution while minimizing side reactions.

- Solvents like methyl isobutyl ketone, dimethylformamide (DMF), or toluene are preferred to optimize solubility and reaction rates.

- Reaction temperatures typically range from 80°C to 130°C under inert atmosphere (e.g., nitrogen) to prevent oxidation and improve yield.

Introduction of the Amino Group at the 2-Position

- The amino group is introduced either by direct amination or via reductive amination of a keto intermediate.

- Reductive amination involves reacting the ketone intermediate with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.

- This step requires careful pH control and temperature regulation to ensure selective formation of the amino ketone without over-reduction or side product formation.

Formation of Hydrochloride Salt

- The free base form of 2-Amino-1-(2-ethyl-1-piperidinyl)-3-methyl-1-butanone is converted into its hydrochloride salt by reaction with hydrochloric acid or an equivalent acid source.

- This salt formation enhances the compound’s stability, crystallinity, and ease of purification.

- The hydrochloride salt is typically isolated by precipitation from solvents such as ethanol or acetone, followed by filtration and drying under vacuum at moderate temperatures (around 45°C) to yield a pure, stable solid.

Representative Reaction Conditions and Purification

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Piperidine substitution | 2-Ethylpiperidine + halobutanone derivative + base (NaHCO3 or K2CO3) | DMF, toluene, methyl isobutyl ketone | 80–130°C under N2 | Inert atmosphere reduces oxidation and color impurities |

| Amination | Ammonia or amine source + reducing agent | Ethanol or aqueous media | Room temp to reflux | pH control critical for selectivity |

| Hydrochloride salt formation | HCl or acid equivalent | Ethanol, acetone | Ambient to 45°C | Precipitation and vacuum drying for purity |

| Purification | Recrystallization | Ethanol, acetone | Reflux and cooling | Seeding used to control crystallization |

Research Findings and Optimization Insights

- Performing the substitution reaction under nitrogen atmosphere significantly reduces reaction time and suppresses oxidation of sensitive intermediates, resulting in higher purity products with less coloration.

- Use of mixed solvents such as DMF and toluene improves solubility of reactants and intermediates, enhancing reaction efficiency.

- Neutralization steps with auxiliary bases like potassium hydroxide or sodium hydroxide are crucial for isolating the free base before salt formation.

- Controlled recrystallization from ethanol or acetone allows for the removal of impurities and isolation of the hydrochloride salt in pharmaceutical-grade purity (>99% by HPLC).

- Vacuum drying at moderate temperatures prevents decomposition and ensures consistent moisture content in the final hydrochloride salt.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting materials | 2-Ethylpiperidine, halobutanone derivatives, ammonia or amine sources |

| Key reagents | Sodium hydrogen carbonate, potassium carbonate, hydrochloric acid |

| Solvents | DMF, toluene, methyl isobutyl ketone, ethanol, acetone |

| Reaction atmosphere | Nitrogen gas (inert) |

| Temperature range | 80°C to 130°C for substitution; room temperature to reflux for amination and salt formation |

| Purification techniques | Recrystallization, filtration, vacuum drying |

| Product purity | >99% HPLC purity achievable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.